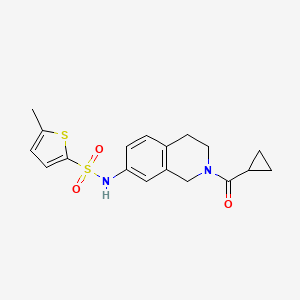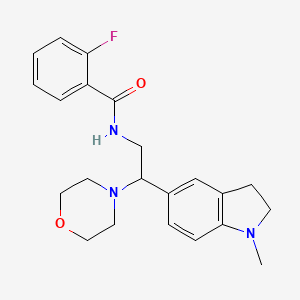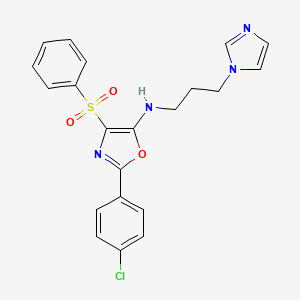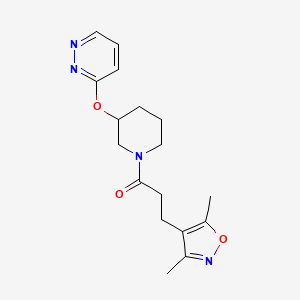
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely containing a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a methylthiophene sulfonamide group . These groups could confer unique chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline and cyclopropane rings, and the introduction of the sulfonamide group . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might participate in acid-base reactions, while the cyclopropane ring might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Catalysis in Organic Synthesis
- Nanosized N-sulfonated Brönsted Acidic Catalyst: A novel nano-sized N-sulfonic acid was prepared and characterized, showing efficient catalysis in the synthesis of hexahydroquinolines via a one-pot, four-component condensation process (Goli-Jolodar, Shirini, & Seddighi, 2016).
Development of Novel Heterocyclic Compounds
- Synthesis of Aza-Heterocycles: Alpha-sulfinylenamides were utilized in a tandem Pummerer/Mannich cyclization cascade to produce fused isoquinoline lactams, important for constructing natural product scaffolds (Padwa et al., 2002).
- Formation of 1, 2, 3, 4-Tetrahydroisoquinolines: Research demonstrated the condensation of N-sulfonylphenethylamines with formaldehyde, yielding tetrahydroisoquinolines, pivotal in the synthesis of natural products (Itô & Tanaka, 1977).
Application in Drug Discovery
- Macrocyclic Inhibitors of Viruses: A study detailed the discovery of TMC435350, a cyclopentane-containing macrocyclic inhibitor of the hepatitis C virus, indicating the potential of such compounds in antiviral therapy (Raboisson et al., 2008)
Development of Novel Synthetic Methods
- Creation of Diverse Tetrahydroquinazolinone Derivatives: Research explored the synthesis of tetrahydroquinazolinone derivatives via Diels–Alder reactions, demonstrating the compound's versatility in organic synthesis (Dalai et al., 2006).
- Production of Polycyclic Imines: A study reported on the radical cyclization of cyclic ene sulfonamides to form stable bicyclic and tricyclic aldimines and ketimines, showcasing the compound's role in creating complex molecular structures (Zhang, Hay, Geib, & Curran, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-12-2-7-17(24-12)25(22,23)19-16-6-5-13-8-9-20(11-15(13)10-16)18(21)14-3-4-14/h2,5-7,10,14,19H,3-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFLXOZIEVUJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)

![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)


![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2991819.png)


![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)
![3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2991823.png)

![2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2991831.png)
![5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2991832.png)
